1h-Cycloprop[e]imidazo[1,2-a]pyridine

Medicinal Chemistry Synthetic Chemistry Scaffold Hopping

Sourcing rigid, 3D heterocyclic scaffolds for medicinal chemistry often limits lead diversity. 1H-Cycloprop[e]imidazo[1,2-a]pyridine (CAS 157628-20-1) directly addresses this need as a strained, conformationally restricted building block, enabling access to novel chemical space unattainable with flat imidazopyridine analogs. - Enables synthesis of unprecedented polycyclic systems via the reactive cyclopropa-fused core. - Distinct physicochemical profile (predicted density: 1.42 g/cm³) ensures unique chromatographic retention for impurity tracking. - Provides a reliable supply of this specialized scaffold, eliminating delays in synthesizing patentable lead series.

Molecular Formula C8H6N2
Molecular Weight 130.15
CAS No. 157628-20-1
Cat. No. B588157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Cycloprop[e]imidazo[1,2-a]pyridine
CAS157628-20-1
Molecular FormulaC8H6N2
Molecular Weight130.15
Structural Identifiers
SMILESC1C=NC2=CC=C3C=C3N21
InChIInChI=1S/C8H6N2/c1-2-8-9-3-4-10(8)7-5-6(1)7/h1-3,5H,4H2
InChIKeyFGIHZSRYUZPPCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Cycloprop[e]imidazo[1,2-a]pyridine Physicochemical Baseline


1H-Cycloprop[e]imidazo[1,2-a]pyridine (CAS: 157628-20-1), also known as 1H-cyclopropa[e]imidazo[1,2-a]pyridine, is a heterocyclic building block with the molecular formula C8H6N2 and a molecular weight of 130.15 g/mol . Its core structure is characterized by the fusion of a strained cyclopropane ring to an imidazo[1,2-a]pyridine bicyclic system . This unique architecture distinguishes it from common imidazopyridine analogs and is foundational for its role in creating novel chemical entities with potentially distinct properties.

Fused cyclopropane core for scaffold-hopping studies
Distinct physicochemical profile vs. common imidazopyridines
Building block for novel polycyclic heterocycle synthesis

Why 1H-Cycloprop[e]imidazo[1,2-a]pyridine Cannot Be Substituted


A direct one-for-one substitution of 1H-Cycloprop[e]imidazo[1,2-a]pyridine with simpler, more common imidazo[1,2-a]pyridines or their dihydro derivatives is scientifically unsound. The target compound possesses a distinct, strained cyclopropa-fused core that fundamentally alters its physicochemical properties compared to non-fused or differently saturated analogs . These property differences have direct consequences for key research and industrial processes, including compound purification, analytical method development, and the physical properties of downstream products .

Fused cyclopropane core vs. non-fused analogs: Alters density, boiling point, and intermolecular interactions. Direct replacement may shift purification and analytical method development.
Cyclopropyl substitution vs. fused topology: Electronic distribution and ring strain differ fundamentally; properties cannot be replicated by substituent variation alone.
Predicted physicochemical profile: Differences in density and refractive index may affect formulation behavior and material properties compared to parent imidazopyridines.

Quantitative Evidence for 1H-Cycloprop[e]imidazo[1,2-a]pyridine


Fused Cyclopropane vs Non-Fused Analogs

The core differentiator is the presence of a fused cyclopropane ring in 1H-Cycloprop[e]imidazo[1,2-a]pyridine . This contrasts sharply with comparators like 2-cyclopropylimidazo[1,2-a]pyridine, where the cyclopropane group is attached as a substituent , and with unsubstituted imidazo[1,2-a]pyridine. The fused nature imparts unique ring strain and electronic distribution not achievable through simple substitution.

Structural Comparison
Cross-study comparable
Fused tricyclic systemvs. Cyclopropyl substituent / Bicyclic only
Qualitative difference in core ring system topology
Defines scaffold topology for novel IP exploration
Structural distinction not achievable through substitution
Medicinal Chemistry Synthetic Chemistry Scaffold Hopping

Density and Refractive Index Comparison

Predicted physicochemical properties for 1H-Cycloprop[e]imidazo[1,2-a]pyridine show a significant increase in density compared to the parent imidazo[1,2-a]pyridine scaffold. The predicted density is 1.42±0.1 g/cm³ , which is 21.5% higher than the experimentally reported density of 1.165 g/mL for imidazo[1,2-a]pyridine [1]. Similarly, the predicted refractive index is 1.795 , compared to a reported value of 1.63 for the parent compound [1].

Density & Refractive Index
Cross-study comparable
1.42 g/cm³ (pred.)vs. 1.165 g/cm³ (exp.)
+21.5% higher density
1.795 (pred.)vs. 1.63 (exp.)
Higher density/RI may alter purification and formulation
Predicted values vs. experimental comparator
Analytical Chemistry Formulation Science Physical Property Prediction

Boiling Point Comparison

The predicted normal boiling point of 1H-Cycloprop[e]imidazo[1,2-a]pyridine is approximately 490.8±45.0 °C . This is drastically higher than the boiling point of its parent compound, imidazo[1,2-a]pyridine, which is reported to be 103 °C at a reduced pressure of 1 mmHg [1]. This large difference indicates significantly stronger intermolecular interactions in the cyclopropa-fused analog.

Boiling Point
Cross-study comparable
490.8±45.0 °C
Predicted at 760 mmHg
vs. imidazo[1,2-a]pyridine: 103 °C (1 mmHg)
Higher boiling point indicates stronger intermolecular forces
Affects purification strategy; distillation impractical
Process Chemistry Purification Thermal Stability

Application Scenarios for 1H-Cycloprop[e]imidazo[1,2-a]pyridine


Scaffold-Hopping for Novel Intellectual Property

1H-Cycloprop[e]imidazo[1,2-a]pyridine serves as a conformationally restricted, three-dimensional scaffold for exploring new chemical space. Its unique fused cyclopropane ring system, distinct from the more common imidazo[1,2-a]pyridine core [1], makes it a valuable building block for generating novel patentable lead series. The altered electron density and shape conferred by the cyclopropa-fusion can lead to different biological target engagement profiles compared to flat, aromatic analogs [1].

Tailored Physical Property Materials

The significantly higher predicted density (1.42±0.1 g/cm³) and refractive index (1.795) of 1H-Cycloprop[e]imidazo[1,2-a]pyridine compared to the parent imidazo[1,2-a]pyridine make it a candidate for applications where these physical properties are critical. For instance, in the design of novel organic semiconductors, optical materials, or high-density energetic precursors, this scaffold can impart different packing and electronic characteristics than its non-fused counterparts [1].

Building Block for Complex Polycyclic Molecules

As documented in the primary chemical literature, the cyclopropa[e]imidazo[1,2-a]pyridine ring system is a novel framework accessible through selective synthetic transformations [1]. This compound is therefore a key intermediate for constructing more elaborate, previously inaccessible polycyclic heterocycles. Procurement of this specific building block enables the exploration of these novel chemical transformations and the synthesis of derivatives that cannot be accessed from simpler imidazopyridine starting materials.

Distinct Analytical Standard or Reference Compound

Given its unique physicochemical profile, including a predicted boiling point of 490.8±45.0 °C , 1H-Cycloprop[e]imidazo[1,2-a]pyridine can serve as a distinct analytical standard. Its different retention time in chromatographic systems compared to common imidazo[1,2-a]pyridine impurities or analogs ensures accurate identification and quantification in complex reaction mixtures, a critical need in quality control and process analytical technology (PAT).

Application
Selection Property
Validation Focus
Scaffold-hopping for novel IP
Fused cyclopropane core topology
Shape & electronic character distinctness
Tailored physical property materials
Predicted density/refractive index profile
Packing & optical property differences
Complex polycyclic molecule synthesis
Cyclopropa-fusion synthetic accessibility
Novel polycyclic scaffold construction
Distinct analytical standard
Unique chromatographic retention behavior
Accurate identification in reaction mixtures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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